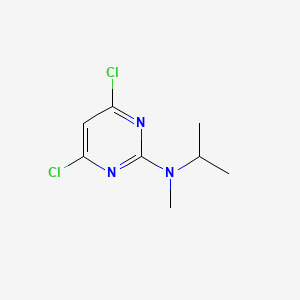

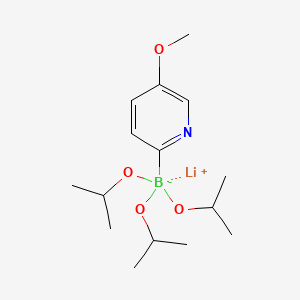

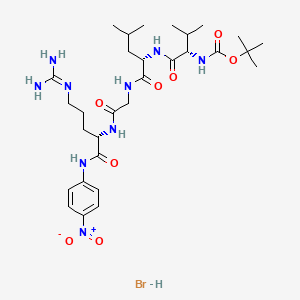

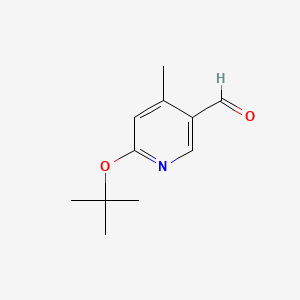

Lithium triisopropyl 2-(5-methoxypyridyl)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium triisopropyl 2-(5-methoxypyridyl)borate, also known as LiTMP or LiTMPy, is a lithium organic compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that is used as a strong base and nucleophile in various organic synthesis methods.

科学的研究の応用

Organic Synthesis Enhancements

Lithium triisopropyl borates have been recognized for their role in facilitating Suzuki-Miyaura coupling reactions, a pivotal method in forming carbon-carbon bonds essential in organic synthesis. A notable study by Oberli and Buchwald (2012) reports the successful application of lithium triisopropyl borates in a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of various heterocycles with aryl halides. These borate species exhibit enhanced stability towards protodeboronation compared to boronic acids, offering a convenient storage option at room temperature without degradation (Oberli & Buchwald, 2012).

Another study underlines the efficient coupling reactions of lithium alkynyl(triisopropoxy)borates with aryl halides, showcasing the methodology's applicability to antifungal terbinafine synthesis (Oh & Jung, 2000). This illustrates the compound's utility in producing cross-coupling products with significant yields, thereby contributing to medicinal chemistry.

Advancements in Battery Technology

The compound's derivatives, particularly in the context of lithium ion batteries, have been explored for enhancing the interfacial stability of high-voltage cathodes. For instance, tris(trimethylsilyl)borate, a relative of lithium triisopropyl borates, has been used as an electrolyte additive. It significantly improves the cyclic performance and capacity retention of lithium-rich oxide cathodes, indicating a potential for prolonging battery life and efficiency (Li et al., 2015).

Electrochemical Stability Enhancement

The role of borate compounds, including lithium triisopropyl borate derivatives, extends to the stabilization of electrolyte interfaces in lithium-ion batteries. Studies have demonstrated that certain borate additives can improve the chemical durability and electrochemical stability of battery components, thus addressing challenges related to high voltage operation and enhancing overall device longevity (Zhaoming et al., 2019).

特性

IUPAC Name |

lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHSQKCIJQZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682081 |

Source

|

| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium triisopropyl 2-(5-methoxypyridyl)borate | |

CAS RN |

1256364-38-1 |

Source

|

| Record name | Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)